Ethyl 3-bromo-5-cyano-2-methoxyphenylacetate
Overview
Description
Ethyl 3-bromo-5-cyano-2-methoxyphenylacetate is a chemical compound with diverse applications in scientific research. It is characterized by its unique structure, which includes a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring. This compound is valuable in various studies due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-cyano-2-methoxyphenylacetate typically involves the reaction of 3-bromo-5-cyano-2-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-cyano-2-methoxyphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of hydroxyl derivatives.
Scientific Research Applications
Ethyl 3-bromo-5-cyano-2-methoxyphenylacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-cyano-2-methoxyphenylacetate involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate
- Methyl 3-bromo-5-cyano-2-methoxyphenylacetate
- Ethyl 3-bromo-5-cyano-2-hydroxyphenylacetate
Uniqueness
This compound is unique due to the presence of both a bromine atom and a cyano group on the phenyl ring, which imparts distinct reactivity and properties. This combination allows for versatile applications in synthetic chemistry and biological studies, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl 2-(3-bromo-5-cyano-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-9-4-8(7-14)5-10(13)12(9)16-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYXXUNCYIAJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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